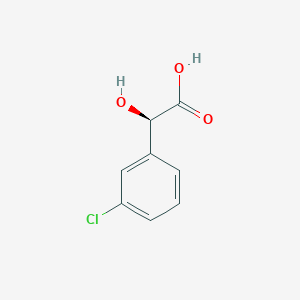

(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R)-2-(3-chlorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMVPMGKGGLIPF-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Handshake: An In-depth Technical Guide to the Chiral Recognition Mechanism of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic Acid

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. For drug development professionals, an intimate understanding of chirality is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The tragic case of thalidomide serves as a stark reminder of this principle. It is within this context that we delve into the chiral recognition of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid, a key chiral building block. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core mechanisms governing its chiral recognition, underpinned by field-proven insights and robust scientific principles.

Introduction to this compound: A Chiral Synthon of Significance

This compound, a derivative of mandelic acid, is a valuable chiral intermediate in the synthesis of a variety of pharmaceuticals. Its stereochemical integrity is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). The ability to selectively recognize and separate the (R)-enantiomer from its (S)-counterpart is therefore a critical step in the manufacturing process. This guide will explore the intricate molecular interactions that allow for this selective recognition through various analytical techniques.

The Foundation of Chiral Recognition: The Three-Point Interaction Model

The seminal "three-point interaction model" provides a fundamental framework for understanding chiral recognition. For a chiral selector to differentiate between two enantiomers, there must be at least three points of interaction between the selector and one of the enantiomers. Crucially, the other enantiomer will not be able to establish all three of these interactions simultaneously, leading to a difference in the stability of the transient diastereomeric complexes formed. These interactions can be a combination of:

-

Hydrogen bonds: The hydroxyl and carboxyl groups of this compound are prime candidates for hydrogen bonding with a chiral selector.

-

π-π stacking: The chlorophenyl ring can engage in π-π interactions with aromatic moieties on the selector.

-

Steric hindrance: The spatial arrangement of the substituents around the chiral center creates steric bulk that can either favor or hinder interaction with the selector.

-

Dipole-dipole interactions: The polar functional groups contribute to the overall dipole moment of the molecule, influencing its interaction with polar selectors.

-

Van der Waals forces: These ubiquitous, weaker interactions also contribute to the overall binding energy and can play a decisive role in the subtle energy differences between diastereomeric complexes.[1]

The following sections will dissect how these fundamental interactions manifest in various analytical techniques used for the chiral recognition of this compound.

Chromatographic Approaches to Chiral Recognition

Chiral chromatography is a cornerstone technique for the analytical and preparative separation of enantiomers. The underlying principle is the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Immobilizing a chiral selector onto a solid support, typically silica gel, creates a CSP that can effectively resolve enantiomers. For acidic compounds like this compound, polysaccharide-based CSPs are particularly effective.

Mechanism of Recognition with Polysaccharide-Based CSPs (e.g., Chiralpak® IA/IC):

Cellulose and amylose derivatives, such as cellulose tris(3,5-dichlorophenylcarbamate) (Chiralpak® IC), possess helical structures that create chiral grooves and cavities. The chiral recognition mechanism is a complex interplay of interactions:

-

Inclusion: The chlorophenyl ring of the analyte can fit into the chiral grooves of the polysaccharide backbone. The position of the chloro-substituent (meta in this case) influences the depth and orientation of this inclusion.

-

Hydrogen Bonding: The carbamate groups on the CSP provide hydrogen bond donor and acceptor sites that can interact with the hydroxyl and carboxyl groups of the analyte.

-

π-π Interactions: The phenyl groups of the CSP can interact with the chlorophenyl ring of the analyte.

The combination of these interactions leads to the formation of transient diastereomeric complexes with different stabilities. The enantiomer that forms the more stable complex will be retained longer on the column.

Experimental Protocol: Enantioseparation of 2-(3-Chlorophenyl)-2-hydroxyacetic Acid using Chiralpak® IC

| Parameter | Condition | Rationale |

| Column | Chiralpak® IC (250 mm x 4.6 mm, 5 µm) | Immobilized cellulose tris(3,5-dichlorophenylcarbamate) CSP known for good recognition of aromatic acids. |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v) | n-Hexane is the weak solvent, while isopropanol acts as the polar modifier to control retention. TFA is an acidic additive that suppresses the ionization of the carboxyl group, leading to better peak shape and reproducibility.[2] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 25 °C | Temperature can affect selectivity; starting at ambient temperature is a common practice. |

| Detection | UV at 210 nm | The chlorophenyl group provides strong UV absorbance at this wavelength. |

This protocol is a starting point and may require optimization for baseline separation.

Logical Workflow for HPLC Method Development:

Caption: HPLC method development workflow for chiral separation.

Gas Chromatography (GC) with Chiral Stationary Phases

For GC analysis, the non-volatile this compound must first be derivatized to increase its volatility. Esterification of the carboxylic acid and/or etherification of the hydroxyl group are common strategies.

Mechanism of Recognition with Cyclodextrin-Based CSPs:

Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone-shaped structure with a hydrophobic interior and a hydrophilic exterior. Chiral recognition with derivatized CDs, such as permethylated β-cyclodextrin, is governed by:

-

Inclusion Complexation: The chlorophenyl ring of the derivatized analyte can be included within the hydrophobic cavity of the CD. The fit and orientation of the guest within the host cavity are stereospecific.

-

Surface Interactions: The hydroxyl and other functional groups at the rim of the CD can engage in hydrogen bonding and dipole-dipole interactions with the analyte's functional groups.

The stability of the inclusion complex and the strength of the surface interactions differ for the two enantiomers, resulting in different retention times. Studies on various mandelic acid derivatives have shown that β-CD selectors often provide higher chiral selectivities compared to α-CD and γ-CD, suggesting a better structural fit.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Discrimination

NMR spectroscopy is a powerful tool for determining enantiomeric purity. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be introduced to create a diastereomeric environment.

Chiral Solvating Agents (CSAs)

CSAs are chiral molecules that form non-covalent diastereomeric complexes with the enantiomers of the analyte. This results in the splitting of NMR signals for the previously equivalent protons (or other nuclei) of the two enantiomers. The ratio of the integrated peak areas of the split signals directly corresponds to the enantiomeric ratio.

Mechanism of Recognition with a Chiral Solvating Agent:

The formation of the transient diastereomeric solvates is driven by weak intermolecular interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. For this compound, a CSA with complementary functional groups, for instance, a chiral amine or another chiral acid, can be employed. The distinct spatial arrangement of the two enantiomers within the chiral environment of the CSA leads to different magnetic shielding effects on their respective nuclei, resulting in separate NMR signals.

Experimental Protocol: Determination of Enantiomeric Excess using a Chiral Solvating Agent

| Step | Procedure | Rationale |

| 1. Sample Preparation | Accurately weigh a sample of 2-(3-Chlorophenyl)-2-hydroxyacetic acid (approx. 5-10 mg) into an NMR tube. | Precise weighing is crucial for quantitative analysis. |

| 2. Addition of CSA | Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-1-(1-Naphthyl)ethylamine). | The CSA creates the necessary chiral environment for discrimination. |

| 3. Dissolution | Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆, 0.6-0.7 mL). | The solvent should fully dissolve both the analyte and the CSA without interfering with the signals of interest. |

| 4. NMR Acquisition | Acquire a high-resolution ¹H NMR spectrum. | A higher field strength spectrometer will provide better resolution of the split signals. |

| 5. Data Analysis | Identify a well-resolved, non-overlapping signal that is split into two peaks corresponding to the two enantiomers. Integrate the areas of these two peaks. | The ratio of the integrals directly gives the enantiomeric ratio. |

Logical Flow for NMR-based Enantiomeric Purity Assay:

Caption: Workflow for determining enantiomeric excess by NMR.

X-ray Crystallography: A Definitive Look at Chiral Recognition in the Solid State

X-ray crystallography provides unambiguous proof of the absolute configuration and offers a detailed view of the intermolecular interactions responsible for chiral recognition in the solid state. By forming a diastereomeric salt with a chiral resolving agent of known absolute configuration, the absolute configuration of the target molecule can be determined.

Mechanism of Recognition in Diastereomeric Salt Formation:

The resolution of racemic 3-chloromandelic acid has been successfully achieved using chiral resolving agents like threo-(1S,2S)-2-amino-1-p-nitrophenyl-1,3-propanediol.[4] The formation of the less soluble diastereomeric salt is a result of a more favorable crystal packing, which is dictated by a network of specific intermolecular interactions.

A study on the crystal structure of the diastereomeric salt of (R)-3-chloromandelic acid with a chiral amine revealed a complex network of hydrogen bonds.[4] The carboxylate group of the mandelic acid derivative forms strong hydrogen bonds with the protonated amino group of the resolving agent. Additionally, the hydroxyl group and even the chloro-substituent can participate in weaker hydrogen bonds and other van der Waals interactions. This intricate web of interactions creates a highly ordered and stable crystal lattice for one diastereomer, leading to its preferential crystallization.

Key Intermolecular Interactions in the Crystal Lattice of a Diastereomeric Salt of (R)-3-Chloromandelic Acid:

| Interaction Type | Participating Groups | Significance |

| Strong Hydrogen Bond | Carboxylate (COO⁻) of 3-ClMA and Protonated Amine (NH₃⁺) of resolving agent | Primary driving force for salt formation and recognition. |

| Hydrogen Bond | Hydroxyl (-OH) of 3-ClMA and functional groups on the resolving agent | Contributes to the stability and specificity of the crystal packing. |

| Halogen Bond | Chlorine atom of 3-ClMA and electronegative atoms on adjacent molecules | A weaker but significant interaction that can influence crystal packing.[4] |

| CH/π Interactions | C-H bonds and the phenyl ring of 3-ClMA | Further stabilizes the crystal lattice.[4] |

| van der Waals Interactions | Overall molecular surfaces | Contribute to the overall lattice energy.[4] |

The crystal structure of the more soluble diastereomer, in contrast, would exhibit a less optimal packing arrangement, with weaker or more strained intermolecular interactions.

Computational Modeling: In Silico Insights into Chiral Recognition

Molecular modeling techniques provide a powerful tool to investigate the mechanism of chiral recognition at the atomic level. By simulating the interactions between the enantiomers of 2-(3-Chlorophenyl)-2-hydroxyacetic acid and a chiral selector, we can gain insights into the binding energies and preferred conformations of the diastereomeric complexes.

Methodologies in Computational Modeling:

-

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It can be used to model the inclusion of the analyte into the cavity of a cyclodextrin.

-

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the diastereomeric complexes in solution, providing insights into their stability and the role of the solvent.

-

Quantum Mechanical (QM) Calculations: QM methods can be used to accurately calculate the binding energies of the diastereomeric complexes, helping to rationalize the experimentally observed enantioselectivity.

Computational studies on mandelic acid derivatives with cyclodextrins have suggested that van der Waals forces are often the main contributors to the complexation energy, while electrostatic interactions and hydrophobic effects also play a crucial role in chiral discrimination.[5]

Conclusion: A Multi-faceted Approach to Understanding Chiral Recognition

The chiral recognition of this compound is a nuanced process governed by a delicate balance of intermolecular forces. A comprehensive understanding of this mechanism requires a multi-pronged approach, integrating data from chromatographic separations, NMR spectroscopy, X-ray crystallography, and computational modeling. For the drug development professional, this in-depth knowledge is not merely academic; it is the foundation for developing robust and efficient methods for the synthesis and quality control of stereochemically pure pharmaceuticals. By elucidating the "molecular handshake" between an enantiomer and a chiral selector, we can unlock more efficient and reliable pathways to safer and more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Diastereomeric resolution of 3-chloromandelic acid with threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atomistic modeling of enantioselective binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic Acid: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid (also known as (R)-(-)-3-Chloromandelic acid). As a crucial chiral building block in the synthesis of various pharmaceuticals, its unambiguous structural confirmation and purity assessment are paramount. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Introduction and Molecular Structure

This compound is an alpha-hydroxy acid containing a stereocenter and a chlorinated aromatic ring. Its chemical formula is C₈H₇ClO₃ and it has a molecular weight of approximately 186.59 g/mol [1][2]. The precise arrangement of its functional groups—a carboxylic acid, a secondary alcohol, and a 3-chlorophenyl group—gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is essential for reaction monitoring, quality control, and regulatory submissions.

The structural integrity and stereochemical purity are critical for its application in asymmetric synthesis. Spectroscopic techniques provide the necessary tools to verify these attributes. In the following sections, we will dissect the data from ¹H NMR, ¹³C NMR, IR, and MS, explaining the rationale behind signal assignments and the interpretation of spectral features.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a chiral molecule like (R)-3-chloromandelic acid, NMR confirms the connectivity and provides information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The spectrum is typically recorded in a deuterated solvent, such as DMSO-d₆[1]. The acidic protons of the hydroxyl and carboxylic acid groups are often broad and their chemical shifts can be concentration-dependent.

Data Summary: ¹H NMR

| Signal Assignment | Multiplicity | Chemical Shift (δ) ppm (DMSO-d₆) |

| Aromatic H (4H) | Multiplet | ~7.2 - 7.5 |

| Methine H (α-H) | Singlet | ~5.1 |

| Hydroxyl H (α-OH) | Broad Singlet | Variable |

| Carboxylic H (COOH) | Broad Singlet | Variable (>12) |

Interpretation:

-

Aromatic Region (δ 7.2 - 7.5): The four protons on the 3-chlorophenyl group produce a complex multiplet. The chlorine substituent influences the electron density of the ring, causing the protons to resonate at slightly different frequencies.

-

Methine Proton (δ ~5.1): The single proton attached to the chiral center (α-carbon) appears as a singlet. This is a key diagnostic signal for the mandelic acid core structure.

-

Exchangeable Protons (α-OH, COOH): The hydroxyl and carboxylic acid protons are acidic and can exchange with deuterium from the solvent or trace water. This often results in broad signals that may not always be observed, or their chemical shifts can vary significantly. The carboxylic acid proton is typically found far downfield (>12 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Eight distinct signals are expected for this compound.

Data Summary: ¹³C NMR

| Signal Assignment | Expected Chemical Shift (δ) ppm |

| Carbonyl C (COOH) | ~174 |

| Aromatic C-Cl | ~133 |

| Aromatic C-CH(OH) | ~141 |

| Aromatic CH (4 carbons) | ~126 - 130 |

| Methine C (α-C) | ~72 |

Interpretation:

-

Carbonyl Carbon (δ ~174): The carbon of the carboxylic acid group is the most deshielded, appearing furthest downfield.

-

Aromatic Carbons (δ ~126 - 141): The six carbons of the phenyl ring will give six distinct signals. The carbon directly bonded to the chlorine atom (C-Cl) and the carbon bonded to the chiral side chain (C-CH(OH)) are quaternary and often have lower intensity. Their shifts are influenced by the electronegativity and substitution pattern of the ring.

-

Methine Carbon (δ ~72): The chiral α-carbon, bonded to both an oxygen and the aromatic ring, appears in the aliphatic region but is shifted downfield due to the electron-withdrawing effect of the attached oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound is characterized by several key absorption bands.

Data Summary: IR Spectroscopy

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 2400 (broad) | O-H stretch | Carboxylic Acid O-H |

| ~3300 (broad) | O-H stretch | Alcohol O-H |

| ~1700 | C=O stretch | Carboxylic Acid C=O |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1200 - 1050 | C-O stretch | Alcohol & Carboxylic Acid |

| ~800 - 600 | C-Cl stretch | Aryl Halide |

Interpretation:

The most prominent feature is the very broad absorption band from 3400 cm⁻¹ down to 2400 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[3] Overlapping this is the O-H stretch of the alcohol group. The sharp, strong peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxylic acid. The presence of bands in the 1600-1475 cm⁻¹ region confirms the aromatic ring, and a signal in the lower frequency region (~800-600 cm⁻¹) corresponds to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, Electron Impact (EI) ionization would likely lead to significant fragmentation.

Expected Fragmentation Pattern:

The molecular ion (M⁺) peak is expected at m/z 186 and, due to the presence of chlorine, an M+2 peak at m/z 188 with approximately one-third the intensity of the M⁺ peak (due to the ³⁷Cl isotope).

Key fragmentation pathways include:

-

Loss of COOH: A characteristic fragmentation of α-hydroxy acids is the cleavage of the carboxylic acid group, leading to a fragment at m/z 141.[4]

-

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is possible, resulting in a fragment at m/z 142.

-

Alpha-Cleavage: Cleavage of the bond between the α-carbon and the aromatic ring can occur. The most stable fragment is often the one containing the aromatic ring.

-

Loss of Water: Dehydration (loss of H₂O, 18 Da) from the molecular ion can lead to a peak at m/z 168.[4]

Data Summary: Key Mass Fragments (m/z)

| m/z | Proposed Fragment Identity |

| 186/188 | [M]⁺, Molecular Ion |

| 141/143 | [M - COOH]⁺ |

| 139/141 | [M - H₂O - H]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

Standard Experimental Protocols

To ensure data reproducibility and integrity, standardized acquisition protocols are essential. The following outlines typical methodologies for obtaining the spectroscopic data discussed.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction, generating the final absorbance or transmittance spectrum.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and self-validating spectroscopic profile for this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, IR spectroscopy verifies the presence of key functional groups, and mass spectrometry establishes the molecular weight and likely fragmentation patterns. This guide serves as an authoritative reference for the characterization of this important chiral intermediate, underpinning its quality assessment in research and development.

References

Physical properties of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid

An In-Depth Technical Guide to the Physical Properties of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid

Introduction

This compound, also known as (R)-(-)-3-Chloromandelic acid, is a chiral carboxylic acid of significant interest in the pharmaceutical industry. Its stereospecific structure makes it a valuable chiral building block, particularly in the asymmetric synthesis of therapeutic agents. For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is not merely academic; it is a fundamental prerequisite for successful process development, formulation, and quality control.

The physical characteristics of an active pharmaceutical ingredient (API) or intermediate, such as its melting point, solubility, and optical activity, dictate its behavior during manufacturing, its stability in storage, and its ultimate bioavailability. Furthermore, in the case of chiral molecules, the ability to confirm the identity and purity of a single enantiomer is paramount. This guide provides a comprehensive overview of the key physical properties of this compound, detailing not only the empirical data but also the scientific principles and methodologies behind their determination.

Core Physicochemical Data

A summary of the essential physical and chemical properties of this compound is presented below. These values serve as a critical reference for its handling, characterization, and application in a laboratory or manufacturing setting.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO₃ | [1][2] |

| Molecular Weight | 186.59 g/mol | [1][2] |

| CAS Number | 61008-98-8 | [1][3][4] |

| Melting Point | 100-104 °C | [1][3][5] |

| Appearance | White to very pale yellow crystal/powder | |

| Specific Rotation ([α]³⁰/D) | -124° (c=3 in H₂O) | [1] |

| Predicted Density | 1.468 g/cm³ | [6] |

| Predicted Boiling Point | 348.2 °C at 760 mmHg | [6] |

Melting Point and Thermal Behavior

The melting point of a crystalline solid is a fundamental indicator of its purity. For this compound, the accepted melting range is 100-104 °C [1][3][5]. This relatively sharp range suggests a high degree of purity for commercially available samples.

Scientific Rationale and Significance

The melting transition from a highly ordered crystalline lattice to a disordered liquid state requires a specific amount of thermal energy. Impurities disrupt the crystal lattice, typically resulting in a depression and broadening of the melting range. Therefore, monitoring the melting point is a primary method of quality control. Furthermore, studies on the enantiomeric 3-chloromandelic acid system have revealed the existence of polymorphism for both the pure enantiomer and the racemate[7][8]. Polymorphs are different crystalline forms of the same compound, which can have distinct melting points, solubilities, and stabilities. The identification and control of polymorphism are critical in drug development to ensure consistent product performance.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides a precise determination of the melting point (Tm) and the enthalpy of fusion (ΔHm).

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium) as per ASTM E967.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

-

DSC Analysis:

-

Place the sample pan in the DSC sample cell and an empty, sealed reference pan in the reference cell.

-

Equilibrate the system at a temperature well below the expected melting point (e.g., 30 °C).

-

Heat the sample at a controlled linear rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate of 50 mL/min)[9].

-

Continue heating to a temperature sufficiently above the melting transition (e.g., 130 °C).

-

-

Data Analysis: The melting point is determined from the resulting thermogram. For a pure organic compound, the melting point is typically reported as the extrapolated onset temperature of the endothermic melting peak[10]. The area under the peak corresponds to the heat of fusion.

Optical Activity and Stereochemical Integrity

As a chiral molecule, this compound rotates the plane of polarized light. This property, known as optical activity, is the definitive experimental proof of its enantiomeric identity and purity. The specific rotation is a standardized measure of this activity.

The experimentally determined specific rotation for this compound is [α]³⁰/D = -124° (concentration c = 3 g/100mL in water) [1]. The negative sign indicates that it is levorotatory, rotating the plane of polarized light counter-clockwise. Its enantiomer, (S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid, would exhibit a specific rotation of the same magnitude but in the opposite (positive) direction.

Scientific Rationale and Significance

Optical rotation is an intrinsic property of a chiral molecule and is directly proportional to its concentration in solution and the path length of the light. Measuring the specific rotation is essential for:

-

Confirming Absolute Configuration: Verifying that the correct enantiomer ((R) in this case) has been synthesized or isolated.

-

Determining Enantiomeric Purity: Assessing the enantiomeric excess (e.e.) of a sample. A racemic mixture (50:50 of R and S) is optically inactive, and any deviation from a zero rotation indicates the prevalence of one enantiomer.

Experimental Protocol: Measurement of Specific Rotation

The specific rotation is calculated from the observed rotation measured using a polarimeter. The procedure follows established principles outlined in pharmacopeias[11][12].

Methodology:

-

Instrument Calibration: Calibrate the polarimeter by measuring the zero point with a cell containing the solvent (deionized water) and by verifying the reading with a certified quartz plate reference standard[11].

-

Solution Preparation: Accurately prepare a solution of this compound in deionized water at a concentration of approximately 3 g/100 mL. Ensure the sample is fully dissolved.

-

Measurement:

-

Rinse a 1-decimeter (1 dm) polarimeter cell with the prepared solution, then fill it, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and allow the temperature to equilibrate to 30 °C[1].

-

Measure the observed rotation (α). The measurement should be performed using light from a sodium D line source (589 nm)[12].

-

-

Calculation: Calculate the specific rotation [α] using the following formula: [α] = (100 × α) / (l × c) Where:

-

[α] is the specific rotation.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/100 mL.

-

Solubility Profile

Solubility is a critical parameter that influences a compound's dissolution rate and bioavailability. A study on the 3-chloromandelic acid system has shown that the solubility of the pure enantiomers is highly dependent on temperature[7][8]. The compound exhibits different solubility behaviors in various solvents, which is crucial for selecting appropriate systems for reactions, purification, and formulation.

Scientific Rationale and Significance

Understanding the solubility profile is essential for:

-

Crystallization and Purification: Designing effective crystallization processes for purification requires knowledge of the compound's solubility in different solvents at various temperatures.

-

Formulation Development: For a compound to be developed into an oral drug product, it must have adequate aqueous solubility to be absorbed in the gastrointestinal tract.

-

Analytical Method Development: Choosing appropriate solvents for analytical techniques like HPLC requires the analyte to be soluble.

Qualitative Solubility:

-

Toluene: Used as an alternative solvent in solubility studies[7][8].

-

Alcohols (e.g., Methanol, Ethanol): Generally expected to be soluble due to the presence of polar hydroxyl and carboxylic acid groups.

-

Apolar Solvents (e.g., Hexane): Expected to have low solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, which represents the true saturation point of a compound in a solvent[13][14].

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a solid phase remains at equilibrium.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol, toluene) to each vial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[13].

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (at the chiral center), and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic region will display a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The methine proton (-CH(OH)-) signal is a key diagnostic peak. A representative ¹H NMR spectrum in DMSO-d₆ shows signals for the aromatic protons between 7.2 and 7.5 ppm and a singlet for the methine proton around 5.1 ppm[15][16].

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear downfield (>170 ppm), followed by the aromatic carbons (120-140 ppm), and the methine carbon of the chiral center (~70 ppm)[17][18].

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A sharp C=O stretching band from the carbonyl of the carboxylic acid, around 1700-1750 cm⁻¹.

-

An O-H stretching band from the alcohol group, around 3200-3500 cm⁻¹.

-

C-Cl stretching vibrations in the fingerprint region (below 800 cm⁻¹).

-

C-H and C=C stretching from the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's structure through fragmentation patterns. For this compound, the expected exact mass is 186.0084 g/mol for the C₈H₇³⁵ClO₃ isotopologue[17].

Conclusion

The physical properties of this compound are well-defined, providing a solid foundation for its application in research and development. Its melting point serves as a reliable indicator of purity, while its specific optical rotation is the definitive measure of its stereochemical identity. The compound's temperature-dependent solubility and known polymorphism underscore the importance of careful process control during crystallization and formulation. The spectroscopic data collectively provide an unambiguous fingerprint for structural confirmation. This guide has synthesized this critical information and provided standardized methodologies, offering researchers and drug development professionals a robust technical resource for the effective characterization and utilization of this important chiral intermediate.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. scbt.com [scbt.com]

- 3. uspbpep.com [uspbpep.com]

- 4. youtube.com [youtube.com]

- 5. (R)-(-)-3-CHLOROMANDELIC ACID | 61008-98-8 [chemicalbook.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Enantiomeric 3-chloromandelic acid system: binary melting point phase diagram, ternary solubility phase diagrams and polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 10. s4science.at [s4science.at]

- 11. rudolphresearch.com [rudolphresearch.com]

- 12. Specific rotation - Wikipedia [en.wikipedia.org]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. evotec.com [evotec.com]

- 15. rsc.org [rsc.org]

- 16. spectrabase.com [spectrabase.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to (R)-2-(3-Chlorophenyl)-2-hydroxyacetic Acid: A Versatile Chiral Building Block in Modern Synthesis

Introduction: The Significance of Chiral α-Hydroxy Acids

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles. Chiral building blocks are the cornerstone of asymmetric synthesis, providing a reliable and efficient means to introduce stereocenters with high fidelity. Among these, α-hydroxy acids, and specifically their halogenated derivatives, have emerged as particularly valuable synthons.

(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid, also known as (R)-3-chloromandelic acid, is a prominent member of this class. Its utility stems from the presence of multiple functional groups—a carboxylic acid, a secondary alcohol, and a chlorinated aromatic ring—all centered around a single, defined stereocenter. This unique combination allows for a diverse range of chemical transformations, making it a sought-after intermediate in the synthesis of complex, high-value molecules. This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

Core Properties

| Property | Value | Reference |

| CAS Number | 61008-98-8 | [1][2] |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 100-104 °C | [2] |

| Optical Rotation | [α]²⁰/D ~ -124° (c=3 in H₂O) | [1] |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | [4] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic, methine, and acidic protons. In a typical solvent like DMSO-d₆, the aromatic protons appear as a multiplet in the range of δ 7.2-7.5 ppm. The benzylic proton (α-proton) resonates as a singlet or a doublet (if coupled) around δ 5.0 ppm. The hydroxyl and carboxylic acid protons are typically broad singlets and their chemical shifts can vary with concentration and solvent.[5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows characteristic signals for the carbonyl carbon of the carboxylic acid (δ ~170-175 ppm), the carbon bearing the hydroxyl group (α-carbon, δ ~70-75 ppm), and the aromatic carbons (δ ~125-140 ppm).[6]

-

Infrared (IR) Spectroscopy: The IR spectrum displays a broad O-H stretching band for the carboxylic acid and alcohol in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid is observed around 1700-1750 cm⁻¹. The C-O stretching of the alcohol and carboxylic acid, as well as C-Cl stretching, will also be present in the fingerprint region.[7]

Synthesis of Enantiopure this compound

The preparation of enantiomerically pure this compound can be achieved through several strategic approaches. The choice of method often depends on factors such as scale, cost, and desired enantiomeric excess.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a classical and widely used method for separating enantiomers from a racemic mixture.[8] This technique relies on the reaction of the racemic acid with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[9]

Experimental Protocol: Resolution with (1R,2S)-(-)-Ephedrine (Adapted from a similar resolution of mandelic acid) [9]

-

Salt Formation: In a suitable flask, dissolve racemic 3-chloromandelic acid in a minimal amount of hot 95% ethanol. In a separate container, dissolve a stoichiometric amount (typically 0.5 to 1.0 equivalents) of (1R,2S)-(-)-ephedrine in hot 95% ethanol.

-

Crystallization: Slowly add the ephedrine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt, (R)-3-chloromandelate-(1R,2S)-(-)-ephedrine.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethanol. The enantiomeric excess of the resolved acid can be improved by recrystallizing the diastereomeric salt from a suitable solvent.

-

Liberation of the Free Acid: Suspend the isolated diastereomeric salt in water and acidify with a strong acid, such as hydrochloric acid, to a pH of approximately 1-2.

-

Extraction and Isolation: Extract the liberated this compound with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.

Biocatalytic Deracemization: A Green Chemistry Approach

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral compounds. Nitrilase enzymes, in particular, have shown great promise in the enantioselective hydrolysis of nitriles to carboxylic acids.[10]

Experimental Protocol: Nitrilase-Mediated Deracemization of o-Chloromandelonitrile (Conceptual, based on published research) [10][11]

-

Biocatalyst Preparation: Recombinant E. coli cells overexpressing a nitrilase from Labrenzia aggregata are cultured and harvested. The whole cells can be used directly or immobilized for enhanced stability and reusability.

-

Reaction Setup: A biphasic system is prepared, typically with toluene and an aqueous buffer (e.g., phosphate buffer, pH 7-8). This helps to overcome substrate inhibition and improve product yield.

-

Enzymatic Reaction: Racemic o-chloromandelonitrile is dissolved in the toluene phase, and the biocatalyst is suspended in the aqueous phase. The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) for a specified period (e.g., 8-24 hours). The nitrilase selectively hydrolyzes the (R)-enantiomer of the nitrile to the corresponding carboxylic acid.

-

Product Isolation: After the reaction, the phases are separated. The aqueous phase, containing the sodium salt of (R)-2-(o-chlorophenyl)-2-hydroxyacetic acid, is acidified.

-

Extraction and Purification: The product is then extracted with an organic solvent, dried, and the solvent is evaporated to yield the enantiomerically pure (R)-acid. This method can achieve high enantiomeric excess (ee >96%) and good isolated yields.[11]

Applications in Pharmaceutical Synthesis

The synthetic utility of this compound is best illustrated through its application in the synthesis of active pharmaceutical ingredients (APIs).

Key Intermediate in the Synthesis of Clopidogrel

Clopidogrel, marketed as Plavix®, is a widely used antiplatelet medication.[12] The synthesis of the active (S)-enantiomer of clopidogrel often utilizes (R)-2-(o-chlorophenyl)-2-hydroxyacetic acid as a key chiral starting material. While the example below details the synthesis with the ortho-substituted analogue, the synthetic principles are directly applicable.

Synthetic Protocol Overview for (S)-Clopidogrel [2]

-

Esterification: (R)-2-(o-Chlorophenyl)-2-hydroxyacetic acid is esterified, typically using methanol in the presence of an acid catalyst like sulfuric acid, to produce the corresponding methyl ester.

-

Activation of the Hydroxyl Group: The hydroxyl group of the methyl ester is converted into a better leaving group, often by reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base like pyridine. This forms a sulfonate ester.

-

Nucleophilic Substitution: The sulfonate ester undergoes an Sₙ2 reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This reaction proceeds with inversion of configuration at the chiral center, leading to the formation of the (S)-enantiomer of clopidogrel.

Potential Role in the Synthesis of Voltage-Gated Sodium Channel Blockers

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[14][15]

-

Handling: Avoid creating dust. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of soap and water.[3]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[3]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.[3]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[4]

Conclusion

This compound stands out as a chiral building block of significant value in modern organic synthesis. Its well-defined stereochemistry and versatile functional groups provide a reliable platform for the construction of complex, enantiomerically pure molecules. The availability of both classical resolution techniques and modern biocatalytic methods for its synthesis enhances its accessibility and appeal. As demonstrated by its crucial role in the synthesis of blockbuster drugs like clopidogrel, and its potential for the development of new therapeutics targeting ion channels, this compound will undoubtedly continue to be a key component in the synthetic chemist's toolbox for years to come.

References

- 1. Diastereomeric resolution of 3-chloromandelic acid with threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. US1867274A - Resolution of ephedrine and its homologues and of mandelic acid, and certain intermediates - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. alliedacademies.org [alliedacademies.org]

- 11. Interpreting IR Spectra [chemistrysteps.com]

- 12. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 13. researchgate.net [researchgate.net]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. m.youtube.com [m.youtube.com]

Substituted Mandelic Acids as Resolving Agents: A Technical Guide to Their Discovery, Mechanism, and Application

Abstract: The enantiomeric purity of active pharmaceutical ingredients (APIs) is a critical determinant of their therapeutic efficacy and safety. Chiral resolution, the separation of enantiomers from a racemic mixture, remains a cornerstone of pharmaceutical development. Among the vast array of resolving agents, substituted mandelic acids have emerged as a versatile and powerful class of compounds. This technical guide provides an in-depth exploration of the discovery, history, and application of substituted mandelic acids as resolving agents. It delves into the molecular mechanisms of chiral recognition, the influence of substituents on resolution efficiency, and provides a practical framework for the selection and implementation of these reagents. A detailed experimental protocol for the resolution of a model racemic amine is presented, along with a comparative analysis of the performance of various substituted mandelic acid derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical application of this important class of chiral resolving agents.

Introduction: The Imperative of Enantiomeric Purity in Drug Development

Chirality and its Pharmacological Significance

Many organic molecules, including a significant proportion of pharmaceuticals, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, responsible for adverse effects. The tragic case of thalidomide in the mid-20th century, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of enantiomeric purity in drug development.

Overview of Chiral Resolution Techniques

The separation of a racemic mixture into its constituent enantiomers is known as chiral resolution.[1] The most common method for chiral resolution is the formation of diastereomeric salts, a technique pioneered by Louis Pasteur in 1853.[1] This method involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[1]

The Emergence of Mandelic Acid as a Privileged Resolving Agent

Mandelic acid, a simple alpha-hydroxy acid, has long been recognized as a valuable resolving agent for racemic amines and alcohols. Its appeal lies in its ready availability, low cost, and the ease with which it forms crystalline diastereomeric salts. Furthermore, the presence of a carboxylic acid, a hydroxyl group, and a phenyl ring provides multiple points of interaction for chiral recognition.

Historical Development: From Almonds to Designer Resolving Agents

The Discovery of Mandelic Acid and Early Resolution Studies

Mandelic acid was first isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler from the hydrolysis of amygdalin, a compound found in bitter almonds. Its potential as a resolving agent was recognized in the late 19th and early 20th centuries, following the foundational work of pioneers like Pasteur on chiral resolution. Early studies demonstrated its effectiveness in resolving a variety of racemic amines.

The Rationale for Substitution: Enhancing Resolving Power

While mandelic acid itself is an effective resolving agent, the quest for improved resolution efficiency, broader applicability, and the ability to resolve challenging racemic mixtures led to the exploration of substituted mandelic acid derivatives. The underlying principle is that by introducing substituents onto the phenyl ring of mandelic acid, one can modulate its steric and electronic properties. These modifications can influence the intermolecular interactions within the diastereomeric salt crystal lattice, leading to greater differences in the solubility of the diastereomers and, consequently, a more efficient separation.

Milestones in the Development of Substituted Mandelic Acid Resolving Agents

The systematic development of substituted mandelic acids as resolving agents has been an ongoing endeavor in the field of organic chemistry. Some of the key milestones include:

-

Halogenated Mandelic Acids: The introduction of halogen atoms (e.g., chlorine, bromine) at various positions on the phenyl ring has been shown to significantly impact the resolving power of mandelic acid.[2] For instance, chloromandelic acids have been successfully employed in the resolution of a variety of amines and other basic compounds.[3] The position of the halogen substituent (ortho, meta, or para) can have a dramatic effect on the outcome of the resolution.[2]

-

Alkoxy Mandelic Acids: The incorporation of methoxy and other alkoxy groups has also been explored to fine-tune the properties of the resolving agent. These electron-donating groups can influence the hydrogen-bonding capabilities of the molecule.

-

O-Acetyl Mandelic Acid: Acetylation of the hydroxyl group of mandelic acid provides another avenue for modification. O-acetylmandelic acid has proven to be a particularly effective resolving agent for a range of compounds, including amines and alcohols. The acetyl group can participate in different intermolecular interactions compared to the free hydroxyl group, leading to altered crystal packing and improved separation.

The Mechanism of Chiral Recognition: A Molecular Perspective

Formation of Diastereomeric Salts: The Thermodynamic Driving Force

The resolution of a racemic amine with a chiral substituted mandelic acid begins with an acid-base reaction to form a pair of diastereomeric salts. The key to a successful resolution lies in the difference in the Gibbs free energy of crystallization of these two diastereomers. The less soluble diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration.

The Critical Role of Intermolecular Forces

The difference in solubility between the diastereomeric salts is a direct consequence of the different ways in which they pack in the crystal lattice. This packing is governed by a complex interplay of various intermolecular forces:

-

3.2.1 Hydrogen Bonding Networks: Strong hydrogen bonds between the carboxylate group of the mandelate anion and the ammonium cation of the amine are a primary feature of these crystal structures. The hydroxyl group of the mandelate can also participate in hydrogen bonding. The geometry and strength of these hydrogen bond networks can differ significantly between the two diastereomers.

-

3.2.2 Van der Waals Interactions and Steric Fit: The overall shape of the ions and how they fit together in the crystal lattice is crucial. Favorable van der Waals interactions contribute to the stability of the crystal. Substituents on the mandelic acid ring can significantly alter the steric environment, leading to more or less efficient packing for one diastereomer over the other.

-

3.2.3 The Influence of π-π Stacking: The phenyl rings of the mandelate and the amine can engage in π-π stacking interactions, which are attractive, noncovalent interactions between aromatic rings. The extent and geometry of this stacking can vary between the diastereomers, contributing to the overall stability of the crystal lattice.

Substituent Effects on Chiral Discrimination

The introduction of substituents on the phenyl ring of mandelic acid provides a powerful tool for modulating the intermolecular forces and thereby enhancing chiral discrimination:

-

3.3.1 Electronic Effects: Modulating Acidity and Hydrogen Bond Strength: Electron-withdrawing substituents (e.g., halogens) can increase the acidity of the carboxylic acid group, potentially leading to stronger hydrogen bonds in the diastereomeric salt. Conversely, electron-donating groups can have the opposite effect. These changes in hydrogen bond strength can influence the relative stability of the diastereomeric crystal lattices.

-

3.3.2 Steric Effects: Dictating Crystal Packing and Solubility: The size and position of the substituent have a profound impact on the steric environment of the mandelate ion. A bulky substituent may favor a particular packing arrangement for one diastereomer while disfavoring it for the other, leading to a significant difference in their solubilities. The position of the substituent (ortho, meta, or para) is also critical, as it determines the spatial relationship of the substituent with the chiral center and the functional groups involved in intermolecular interactions.

Visualizing the Mechanism: A Diagrammatic Representation

The process of chiral resolution via diastereomeric salt formation can be visualized as a series of equilibria.

Mechanism of Diastereomeric Salt Formation and Crystallization.

A Comparative Analysis of Substituted Mandelic Acid Resolving Agents

Key Performance Indicators for Evaluating Resolving Agents

The effectiveness of a resolving agent is typically assessed based on two key parameters:

-

Yield: The amount of the desired enantiomer recovered after the resolution process.

-

Enantiomeric Excess (ee): A measure of the purity of the resolved enantiomer, calculated as the absolute difference between the mole fractions of the two enantiomers.

Comparative Resolution of Racemic 1-Phenylethylamine: A Case Study

To illustrate the impact of substitution on resolution efficiency, the following table summarizes the performance of mandelic acid and two of its derivatives in the resolution of racemic 1-phenylethylamine, a common model compound.

| Resolving Agent | Racemic Compound | Yield of Resolved Enantiomer | Enantiomeric Purity (ee%) | Reference |

| (S)-Mandelic Acid | (±)-1-Phenylethylamine | 75-80% | >95% | [2] |

| (R)-2-Chloromandelic Acid | (±)-1-Phenylethylamine | High (qualitative) | High (qualitative) | [3] |

| (R)-O-Acetylmandelic Acid | (±)-1-Phenylethylamine | ~40% (of one enantiomer) | >99% | [4] |

Note: The data presented is compiled from various sources and may not have been obtained under identical experimental conditions. It serves as a representative comparison.

Selecting the Optimal Resolving Agent: A Practical Guide

The selection of the most suitable resolving agent for a particular racemic compound is often an empirical process. However, the following considerations can guide the experimental design:

-

Nature of the Racemic Compound: The basicity of the amine, the presence of other functional groups, and the overall steric bulk will influence the choice of the resolving agent.

-

Screening of Resolving Agents: It is often beneficial to screen a small library of substituted mandelic acids with different electronic and steric properties to identify the most promising candidates.

-

Solvent Selection: The choice of solvent is critical, as it affects the solubilities of the diastereomeric salts. A range of solvents with different polarities should be evaluated.

Experimental Protocol: Resolution of Racemic 1-Phenylethylamine with (R)-(-)-O-Acetylmandelic Acid

Principle of the Method

This protocol describes the resolution of racemic 1-phenylethylamine using (R)-(-)-O-acetylmandelic acid. The two enantiomers of the amine react with the chiral acid to form a pair of diastereomeric salts. The (S)-1-phenylethylammonium (R)-O-acetylmandelate salt is less soluble in the chosen solvent system and preferentially crystallizes, allowing for its separation. The enantiomerically enriched (S)-1-phenylethylamine is then liberated from the salt by treatment with a base.

Materials and Reagents

-

(±)-1-Phenylethylamine

-

(R)-(-)-O-Acetylmandelic acid

-

Methanol

-

Diethyl ether

-

10% Aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel, etc.)

-

Heating mantle or hot plate

-

Rotary evaporator

Step-by-Step Procedure

-

In a 250 mL Erlenmeyer flask, dissolve (R)-(-)-O-acetylmandelic acid in methanol with gentle heating.

-

In a separate flask, dissolve an equimolar amount of (±)-1-phenylethylamine in a minimal amount of methanol.

-

Slowly add the amine solution to the warm solution of the resolving agent with continuous swirling.

-

Allow the resulting solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.

-

To maximize crystallization, the flask can be placed in an ice bath for 30-60 minutes.

-

Collect the crystalline diastereomeric salt by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

Allow the crystals to air dry on the filter paper.

-

Transfer the dried diastereomeric salt to a separatory funnel.

-

Add 10% aqueous NaOH solution to the separatory funnel until the solution is basic (check with pH paper). This will neutralize the O-acetylmandelic acid and liberate the free amine.

-

Add diethyl ether to the separatory funnel to extract the amine.

-

Shake the funnel vigorously, venting frequently. Allow the layers to separate.

-

Drain the lower aqueous layer and collect the upper ethereal layer containing the amine.

-

Wash the ethereal layer with water and then with brine.

-

Dry the ethereal solution over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent and concentrate the solution on a rotary evaporator to obtain the enantiomerically enriched (S)-1-phenylethylamine.

-

The aqueous layer from the extraction contains the sodium salt of (R)-(-)-O-acetylmandelic acid.

-

This can be recovered by acidifying the aqueous solution with concentrated HCl until the pH is acidic, which will precipitate the O-acetylmandelic acid.

-

The precipitated acid can then be collected by filtration and recrystallized for reuse.

Analysis of Enantiomeric Purity

The enantiomeric excess of the resolved amine can be determined using several analytical techniques, including:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for separating and quantifying enantiomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent, it is possible to differentiate the signals of the two enantiomers in the NMR spectrum and determine their ratio.

-

Polarimetry: The optical rotation of the resolved amine can be measured and compared to the known value for the pure enantiomer to calculate the optical purity, which is often used as a proxy for enantiomeric excess.

Experimental Workflow Diagram

Experimental workflow for the resolution of racemic 1-phenylethylamine.

Conclusion: The Enduring Legacy and Future Perspectives

Summary of the Utility of Substituted Mandelic Acids

Substituted mandelic acids represent a powerful and versatile class of chiral resolving agents that have found widespread application in both academic research and industrial processes. Their tunability through substitution allows for the optimization of resolution efficiency for a wide range of racemic compounds. The principles of diastereomeric salt formation, driven by a complex interplay of intermolecular forces, provide a rational basis for the design and selection of these valuable chemical tools.

Emerging Trends and Future Directions in Chiral Resolution

While classical resolution by diastereomeric salt formation remains a robust and widely used technique, the field of chiral separation is continually evolving. Emerging trends include the development of more efficient and sustainable resolution methods, such as preferential crystallization and co-crystallization techniques.[2] The integration of computational modeling to predict the outcome of resolutions and to design novel resolving agents is also a promising area of research. Despite these advancements, the fundamental principles learned from the study and application of substituted mandelic acids will undoubtedly continue to inform and inspire the development of next-generation chiral separation technologies.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral discrimination in diastereomeric salts of chlorine-substituted mandelic acid and phenylethylamine - University of Nottingham Ningbo China [research.nottingham.edu.cn]

- 4. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Theoretical and Experimental Elucidation of Diastereomeric Interactions of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid

This guide provides a comprehensive framework for investigating the diastereomeric interactions of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid, a chiral building block of significant interest in pharmaceutical and materials science. By integrating state-of-the-art computational modeling with robust experimental validation, we present a holistic approach to understanding the nuanced forces governing chiral recognition at the molecular level. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of stereochemistry and its practical applications.

Introduction: The Significance of Chiral Interactions

Chirality is a fundamental property of molecules that has profound implications in various scientific disciplines, particularly in drug development, where the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The separation of enantiomers, a process known as chiral resolution, is a critical step in the synthesis of enantiomerically pure compounds.[1][2] This is often achieved by reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, possess distinct physicochemical properties, allowing for their separation.[1][3]

This compound is a chiral carboxylic acid that can be employed as a chiral resolving agent or incorporated as a stereocenter in more complex molecules. A thorough understanding of its diastereomeric interactions is paramount for optimizing resolution processes and for the rational design of new chiral entities. This guide will delineate a multidisciplinary approach, combining theoretical calculations with experimental validation, to unravel the intricacies of these interactions.

Theoretical Framework: A Computational Deep Dive

Modern computational chemistry offers powerful tools to predict and analyze molecular interactions with a high degree of accuracy, often guiding and rationalizing experimental findings.[4] For the study of diastereomeric interactions of this compound, a multi-pronged computational strategy is proposed.

Quantum Chemical Modeling of Diastereomeric Complexes

At the heart of chiral recognition lie the subtle differences in the non-covalent interactions between chiral molecules.[5] Quantum chemical calculations, particularly Density Functional Theory (DFT), are adept at probing these interactions, which include hydrogen bonding, electrostatic interactions, and van der Waals forces.

The proposed workflow involves the following steps:

-

Conformational Analysis: The initial step is to identify the low-energy conformers of the individual enantiomers and the chiral resolving agent. This is crucial as the observed interactions will be a population-weighted average of the interactions of different conformers.

-

Formation of Diastereomeric Complexes: Diastereomeric complexes are formed in silico by pairing the this compound with a model chiral amine, for instance, (R)- and (S)-1-phenylethylamine. The geometries of these complexes are then optimized using DFT.

-

Interaction Energy Calculation: The binding energies of the diastereomeric complexes are calculated to determine their relative stabilities. A significant difference in binding energy between the (R,R) and (R,S) diastereomeric pairs provides a theoretical basis for successful chiral resolution.

-

Analysis of Intermolecular Interactions: Advanced techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be employed to dissect the nature and strength of the specific non-covalent interactions stabilizing the diastereomeric complexes.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the diastereomeric interactions, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of these complexes in solution. MD simulations can reveal the preferred conformations, the role of the solvent in mediating interactions, and the relative free energies of the diastereomeric pairs.

The simulation protocol would entail:

-

System Setup: The diastereomeric complexes are placed in a simulation box filled with an appropriate solvent, such as methanol or ethanol, commonly used in chiral resolutions.

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to achieve a stable state.

-

Production Run: A long production run is performed to generate a trajectory of the system's evolution over time.

-

Analysis: The trajectory is analyzed to extract information on intermolecular distances, hydrogen bond lifetimes, and conformational flexibility. Free energy calculations, such as umbrella sampling or thermodynamic integration, can be used to quantify the difference in stability between the diastereomers in solution.

Figure 1: A schematic of the computational workflow for studying diastereomeric interactions.

Experimental Validation: Bridging Theory and Reality

Theoretical predictions, while insightful, must be corroborated by experimental evidence. A suite of analytical techniques can be employed to validate the computational findings and provide a comprehensive understanding of the diastereomeric interactions of this compound.

Chiral Resolution and Crystallography

The most direct validation of the theoretical predictions is to perform a classical chiral resolution.

Protocol for Chiral Resolution:

-

Salt Formation: React a racemic amine with an equimolar amount of this compound in a suitable solvent.

-

Fractional Crystallization: Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out of the solution first.[1]

-

Isolation and Analysis: Isolate the crystals by filtration and determine their diastereomeric purity using techniques like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

-

X-ray Crystallography: Single-crystal X-ray diffraction of the less soluble diastereomeric salt can provide the definitive three-dimensional structure of the complex in the solid state. This allows for a direct comparison with the computationally predicted geometry and intermolecular interactions.

| Parameter | (R,R)-Diastereomer | (R,S)-Diastereomer |

| Solubility | Higher | Lower (predicted) |

| Melting Point | Distinct | Distinct |

| Crystal Packing | Different | Different |

Table 1: Expected differences in the physicochemical properties of the diastereomeric salts.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying diastereomeric interactions in solution.[6] The formation of diastereomeric complexes leads to distinct chemical shifts for the corresponding nuclei in the two diastereomers.

Protocol for NMR Titration:

-

Sample Preparation: Prepare a series of NMR tubes containing a fixed concentration of the chiral amine and varying concentrations of this compound.

-

Data Acquisition: Acquire high-resolution 1H and 13C NMR spectra for each sample.

-